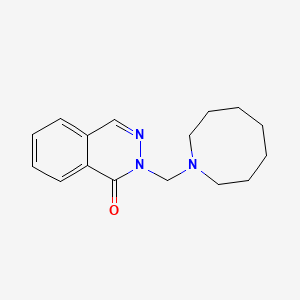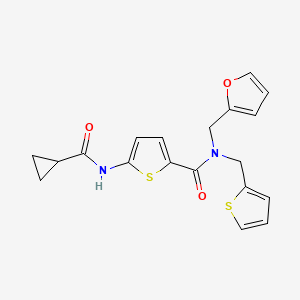![molecular formula C13H13ClN2O3 B7462920 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. The drug was first introduced in 1998 and has since become an essential component of the standard treatment regimen for patients with acute coronary syndromes, stroke, and peripheral arterial disease.
Mechanism of Action
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione works by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots. The drug is a prodrug that requires activation by the hepatic cytochrome P450 system to its active metabolite, which then binds to the P2Y12 receptor.
Biochemical and Physiological Effects:
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a significant impact on platelet function, as evidenced by its ability to reduce platelet aggregation and inhibit the release of platelet-derived growth factors. The drug has also been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Advantages and Limitations for Lab Experiments
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in laboratory experiments, including its well-established mechanism of action, its ability to inhibit platelet function, and its widespread availability. However, the drug also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid adverse effects.
Future Directions
There are several potential future directions for research on 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, including the development of more potent and selective P2Y12 inhibitors, the investigation of the drug's effects on other cell types beyond platelets, and the exploration of novel therapeutic applications for the drug beyond its current use in cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the drug's anti-inflammatory effects and to identify potential biomarkers for predicting patient response to therapy.
Synthesis Methods
The synthesis of 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This is followed by the reaction of 2-acetoxychlorobenzene with methylamine to form 2-(2-methylaminoethoxy)chlorobenzene. The final step involves the reaction of 2-(2-methylaminoethoxy)chlorobenzene with 2,2-dimethyl-1,3-dioxane-4,6-dione to form 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Scientific Research Applications
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its efficacy and safety in various clinical settings. The drug has been shown to significantly reduce the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death in patients with acute coronary syndromes. Additionally, 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to be effective in reducing the risk of stent thrombosis in patients undergoing percutaneous coronary intervention.
properties
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15-9(7-12(17)16(2)13(15)18)8-19-11-6-4-3-5-10(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKAAEYBPDDFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)